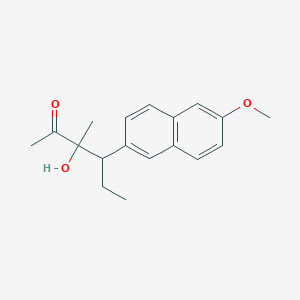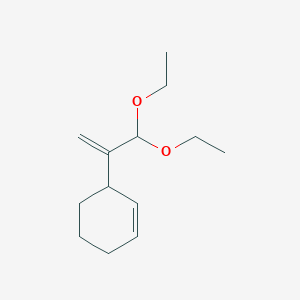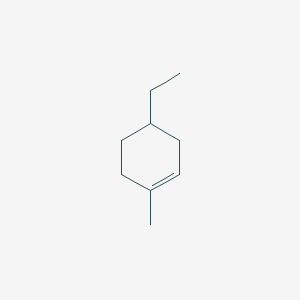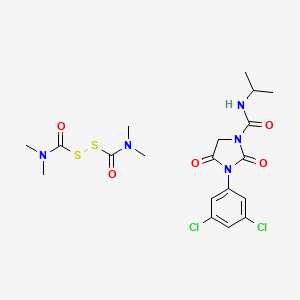![molecular formula C14H15NO2 B14626627 Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 59195-16-3](/img/structure/B14626627.png)
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a quinoline core structure with an 8-position substitution of a tetrahydro-2H-pyran-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of quinoline derivatives with tetrahydro-2H-pyran-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of tetrahydro-2H-pyran-2-ol reacts with a suitable leaving group on the quinoline ring. This reaction is often catalyzed by acids or bases and conducted in solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acid or base catalysts in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it can bind to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest or apoptosis in cancer cells . The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound without the tetrahydro-2H-pyran-2-yloxy substitution.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
Quinoline, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the presence of the tetrahydro-2H-pyran-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets .
Propriétés
Numéro CAS |
59195-16-3 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
8-(oxan-2-yloxy)quinoline |
InChI |
InChI=1S/C14H15NO2/c1-2-10-16-13(8-1)17-12-7-3-5-11-6-4-9-15-14(11)12/h3-7,9,13H,1-2,8,10H2 |
Clé InChI |
YSMUPKIAURLQPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)


![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)

![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)



![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
